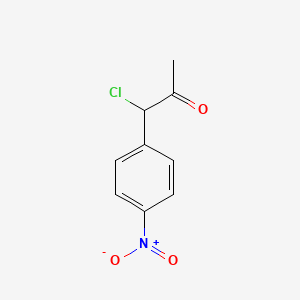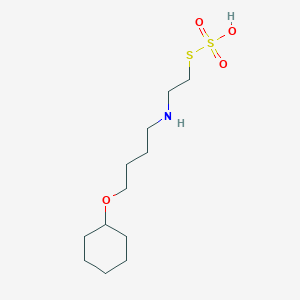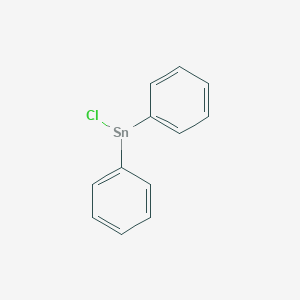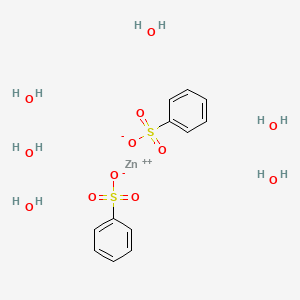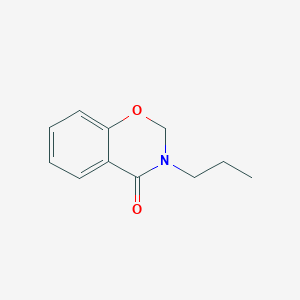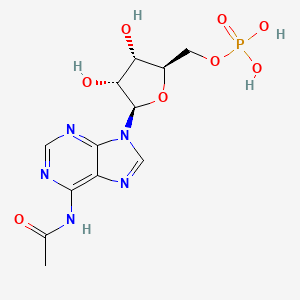
N-Acetyladenosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide derivative, which is a fundamental building block of nucleic acids like DNA and RNA. Its structure includes a purine base (adenine), a sugar moiety (ribose), and a phosphate group, making it an essential component in cellular metabolism and genetic information transfer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The synthesis begins with the formation of the purine base, adenine, through a series of reactions involving formamide and other reagents.
Attachment of the Sugar Moiety: The ribose sugar is then attached to the adenine base. This step often involves the use of protecting groups to ensure the correct attachment of the sugar to the nitrogenous base.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the dihydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Adenine: Large-scale synthesis of adenine is achieved through optimized reaction conditions to ensure high yield and purity.
Enzymatic or Chemical Attachment of Ribose: The attachment of ribose to adenine can be carried out enzymatically or chemically, depending on the desired efficiency and cost-effectiveness.
Phosphorylation: Industrial phosphorylation often uses high-throughput reactors and continuous flow systems to ensure consistent production of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, altering its electronic structure and reactivity.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Reduced forms of the purine base.
Substitution: Various phosphate esters depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a precursor in the synthesis of more complex nucleotides and nucleic acids. It serves as a model compound for studying nucleotide interactions and reactions.
Biology
In biological research, this compound is crucial for studying cellular metabolism, DNA replication, and RNA transcription. It is often used in experiments to understand the mechanisms of genetic information transfer and enzyme interactions.
Medicine
Medically, this compound is significant in the development of antiviral and anticancer drugs. Its derivatives are used in therapeutic applications to inhibit viral replication and cancer cell proliferation.
Industry
Industrially, the compound is used in the production of nucleic acid-based products, including diagnostic kits and biotechnological tools.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds and the elongation of nucleic acid chains.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular metabolism.
Adenosine Monophosphate (AMP): A nucleotide involved in energy transfer and signal transduction.
Guanosine Monophosphate (GMP): Another nucleotide with similar structural features but different biological roles.
Uniqueness
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific structure and the presence of the acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific biochemical pathways and therapeutic applications.
属性
CAS 编号 |
14114-64-8 |
|---|---|
分子式 |
C12H16N5O8P |
分子量 |
389.26 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-acetamidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(25-12)2-24-26(21,22)23/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,21,22,23)(H,13,14,16,18)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
HEIJLJLFABINGL-WOUKDFQISA-N |
手性 SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



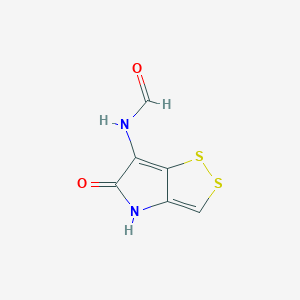

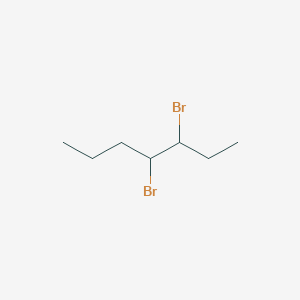

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
